molecular formula C17H14N2O3S B2507726 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 922065-40-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2507726
CAS RN: 922065-40-5
M. Wt: 326.37
InChI Key: ZRUZRXIIYHNRLU-UHFFFAOYSA-N
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Description

The compound "2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide" is a derivative of benzothiazole acetamide, which is a class of compounds known for their diverse biological activities. These compounds have been synthesized and studied for various pharmacological properties, including antioxidant, antibacterial, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves C-C coupling methodologies, often in the presence of Pd(0) catalysts, and can include various aryl boronic pinacol ester/acids . Some derivatives are synthesized by refluxing benzothiazoles with acetic acid , while others involve more complex sequences of reactions, such as those with chloroacetyl chloride, hydrazine hydrate, and different heterocyclic compounds . The structures of these compounds are confirmed using techniques such as elemental analysis, NMR, IR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their biological activities. For instance, water molecules can act as bridges forming hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide, while other derivatives form molecular dimers through homo-intermolecular hydrogen bonding interactions . The molecular docking studies suggest that these compounds bind to the non-metallic active site of enzymes, such as urease, and that hydrogen bonding with the enzyme is crucial for inhibition .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives is influenced by their functional groups and the nature of the substituents on the benzothiazole moiety. The presence of these substituents can facilitate the formation of hydrogen bonds and other interactions that are essential for the biological activity of these compounds . The reactivity is also exploited in the synthesis of novel derivatives, where the benzothiazole acetamide acts as a precursor for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as their acidity constants (pKa), are determined using spectroscopic methods like UV spectroscopy. These properties are influenced by the substituents on the benzothiazole and amide groups, which can affect the protonation of the nitrogen atoms in the imidazole and benzothiazole rings . The solubility, crystallinity, and stability of these compounds can also vary depending on their molecular structure and the nature of the substituents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Arylidene Compounds : The synthesis and characterization of arylidene compounds from 2-iminothiazolidine -4-one, involving the preparation of related acetamide compounds, has been studied. This process includes cyclization reactions and the use of various spectroscopic techniques for confirmation (Azeez & Abdullah, 2019).

Photophysical Properties

  • Insight into Photophysical Properties : Research on the photophysical properties of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, including the role of water as a bridge for forming hydrogen bonds, has been conducted (Balijapalli et al., 2017).

Antibacterial Applications

  • Microwave Assisted Synthesis as Antibacterial Agents : The development of novel N-(benzo[d]thiazol-2-yl)acetamide derivatives through microwave-assisted synthesis, characterized by various spectroscopic techniques and tested for in-vitro antibacterial activity, highlights potential antibacterial applications (Borad et al., 2015).

Antitumor Activity

  • Evaluation of Antitumor Activity : The synthesis and screening of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for potential antitumor activity, including testing against various human tumor cell lines, suggests their relevance in cancer research (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Activities

  • Design and Synthesis for Antimicrobial and Antioxidant Agents : The design and synthesis of compounds bearing benzimidazole / benzothiazole and indole moieties, including their screening for in-vitro antimicrobial activity and antioxidant activities, indicate their potential in these areas (Naraboli & Biradar, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its properties, and investigating its potential applications. This could include studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-3-2-4-14-16(10)19-17(23-14)18-15(20)8-11-5-6-12-13(7-11)22-9-21-12/h2-7H,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUZRXIIYHNRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

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